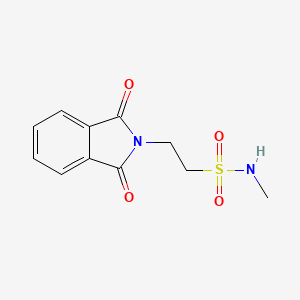

2-(1,3-dioxoisoindol-2-yl)-N-methylethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-(1,3-dioxoisoindol-2-yl)-N-methylethanesulfonamide is a derivative of isoindoline, which is a bicyclic structure composed of a benzene ring fused to a five-membered lactam ring. The presence of the 1,3-dioxo functionality indicates that there are two carbonyl groups at the first and third positions of the isoindoline structure. The N-methylethanesulfonamide moiety suggests that the compound has been modified with a sulfonamide group, which is known for its significance in medicinal chemistry due to its presence in various drug molecules.

Synthesis Analysis

The synthesis of related isoindoline derivatives has been demonstrated through a photo-induced catalyst-free three-component reaction involving N-(2-iodoaryl)acrylamide, sulfur dioxide, and hydrazine. This process generates (2-oxoindolin-3-yl)methanesulfonohydrazides under ultraviolet irradiation, where the sulfonyl group is incorporated via the insertion of sulfur dioxide without the need for metals or photo-redox catalysts . Although the specific synthesis of this compound is not detailed, the methodology could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of a closely related compound, (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, has been elucidated using single-crystal X-ray diffraction (XRD). The structure is stabilized by N-H…O hydrogen bonding, forming an S(6) hydrogen-bonded loop. The crystal packing is further stabilized by π-π stacking interactions between aromatic rings . These findings provide insights into the potential molecular interactions and stability of this compound, given the structural similarities.

Chemical Reactions Analysis

The reactivity of the isoindoline derivatives can be inferred from density functional theory (DFT) studies, which suggest that the highest occupied molecular orbital (HOMO) is located over the substituted aromatic ring, while the lowest unoccupied molecular orbital (LUMO) is mainly over the indole side. This indicates nucleophilic and electrophilic sites that could be involved in further chemical reactions . The specific chemical reactions of this compound would depend on the reactivity of the sulfonyl and methylethanesulfonamide groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindoline derivatives are characterized using various spectroscopic techniques such as IR, UV-Vis, NMR, and MS . These techniques provide information on the functional groups, electronic transitions, and molecular weight, which are essential for understanding the behavior of the compound in different environments. The antibacterial potential of the related compound against various bacterial targets suggests that this compound may also possess interesting biological activities .

Aplicaciones Científicas De Investigación

Molecular Structure and Crystallography

The research on the molecular structure and crystallography of compounds related to 2-(1,3-dioxoisoindol-2-yl)-N-methylethanesulfonamide has shown significant findings. For example, studies on similar compounds, like the one involving the (2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid, revealed the planar nature of the 1,3-dioxoisoindolin-2-yl unit and its orientation relative to other functional groups, contributing to our understanding of molecular interactions and stability in the solid state (Raza et al., 2009).

Synthesis and Chemical Properties

The compound's derivatives have been explored for their synthesis techniques and chemical properties. A notable study discusses the use of a 2-(1,3-Dioxan-2-yl)ethylsulfonyl group as a new protecting and activating group for amines, showcasing innovative approaches to functionalize amines for further chemical synthesis, highlighting the compound's utility in synthetic chemistry (Sakamoto et al., 2006).

Polymer Science

In polymer science, derivatives of this compound have been incorporated into optically active polyamides, demonstrating the potential of these compounds to influence the physical properties of polymers, such as solubility and thermal stability, which is crucial for material science and engineering applications (Faghihi et al., 2010).

Medicinal Chemistry

From a medicinal chemistry perspective, derivatives have been synthesized and evaluated for their bioactivity, such as carbonic anhydrase inhibitors, which are significant for understanding and targeting enzymatic functions in therapeutic applications. This includes the synthesis and inhibition studies of carbonic anhydrase isoforms with benzene sulfonamides incorporating the 4,5,6,7-tetrachlorophthalimide moiety, indicating their potential in designing inhibitors for various isoforms of human carbonic anhydrase (Sethi et al., 2013).

Anti-inflammatory and Anti-corrosive Studies

Furthermore, novel derivatives have been synthesized and evaluated for anti-inflammatory and anti-corrosive properties. This includes the investigation of N-Hydroxy Phthalimide Derivatives as corrosion inhibitors for carbon steel in acidic solutions, showcasing the compound's diverse applicational scope beyond biological systems to industrial applications (Shamaya et al., 2021).

Propiedades

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-methylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4S/c1-12-18(16,17)7-6-13-10(14)8-4-2-3-5-9(8)11(13)15/h2-5,12H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVLSHVOFAKUNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CCN1C(=O)C2=CC=CC=C2C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2517021.png)

![ethyl 2-(2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2517022.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2517027.png)

![N-(3-chlorobenzyl)-4-(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B2517029.png)

![(3R)-1-[(2,4-Dimethylphenyl)methyl]-3-methylpiperazine;dihydrochloride](/img/structure/B2517030.png)

![N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2517032.png)

![1-[Bis(4-fluorophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2517033.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2,4-dichloro-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2517039.png)

![N-cyano-3-ethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]aniline](/img/structure/B2517040.png)

![7-(4-chlorophenyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2517042.png)